molecular formula C17H21NO2S B4976866 [(2,4-Dimethylphenyl)sulfonyl](6-ethyl-2-methylphenyl)amine

[(2,4-Dimethylphenyl)sulfonyl](6-ethyl-2-methylphenyl)amine

Cat. No.: B4976866
M. Wt: 303.4 g/mol
InChI Key: NPVWGGHQPAIHSB-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)sulfonylamine is an organic compound characterized by its unique structural features. This compound belongs to the class of sulfonyl amines, which are known for their diverse applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylphenyl)sulfonylamine typically involves the reaction of 2,4-dimethylphenylsulfonyl chloride with 6-ethyl-2-methylaniline under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired sulfonyl amine.

Industrial Production Methods

In an industrial setting, the production of (2,4-Dimethylphenyl)sulfonylamine can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylphenyl)sulfonylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The sulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfonyl chlorides.

    Reduction: Sulfides or thiols.

    Substitution: Various sulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2,4-Dimethylphenyl)sulfonylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dimethylphenyl)sulfonylamine
  • (2,4-Dimethylphenyl)sulfonylamine
  • (2,4-Dimethylphenyl)sulfonylamine

Uniqueness

(2,4-Dimethylphenyl)sulfonylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-5-15-8-6-7-13(3)17(15)18-21(19,20)16-10-9-12(2)11-14(16)4/h6-11,18H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVWGGHQPAIHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NS(=O)(=O)C2=C(C=C(C=C2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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